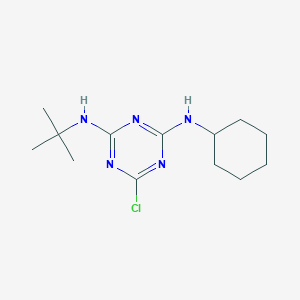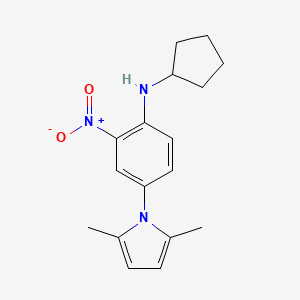
1(2H)-acenaphthylenone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-acenaphthylenone thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including biochemistry, pharmacology, and medicine. In
Aplicaciones Científicas De Investigación
1(2H)-acenaphthylenone thiosemicarbazone has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including biochemistry, pharmacology, and medicine. It has been used as a chelating agent for metal ions, such as copper and iron, and has been shown to have antioxidant properties. In addition, it has been investigated for its potential as an antitumor agent and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 1(2H)-acenaphthylenone thiosemicarbazone is not fully understood. However, it is believed that the compound functions as a chelating agent for metal ions, such as copper and iron. This chelation process may result in the generation of reactive oxygen species, which can cause oxidative damage to cancer cells. In addition, the compound may also inhibit the activity of enzymes that are involved in DNA replication, which can lead to cell death.
Biochemical and Physiological Effects:
1(2H)-acenaphthylenone thiosemicarbazone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antioxidant properties and can scavenge free radicals. In addition, the compound has been shown to inhibit the activity of enzymes that are involved in DNA replication, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1(2H)-acenaphthylenone thiosemicarbazone in lab experiments is that it is a relatively simple compound to synthesize. In addition, it has been extensively studied and has shown promising results in preclinical studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are many future directions for research on 1(2H)-acenaphthylenone thiosemicarbazone. One area of interest is its potential as an antitumor agent. More research is needed to determine its efficacy and safety in humans, as well as its potential for use in combination with other cancer treatments. In addition, the compound's antioxidant properties make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the compound's mechanism of action and its potential as a chelating agent for metal ions.
Métodos De Síntesis
1(2H)-acenaphthylenone thiosemicarbazone can be synthesized through a reaction between 1(2H)-acenaphthylenone and thiosemicarbazide. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or acetic acid. The resulting product is a yellow crystalline powder that is soluble in water and ethanol.
Propiedades
IUPAC Name |
[(E)-2H-acenaphthylen-1-ylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-13(17)16-15-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2,(H3,14,16,17)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAETZHRJCLMRLK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC3=C2C(=CC=C3)/C1=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Acenaphthen-1-ylideneamino)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5909964.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5909968.png)
![N'-[(4-phenylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5909974.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909980.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909989.png)
![N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5910009.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5910012.png)
![4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5910014.png)

![N-[4-(1-allyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910019.png)



![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)